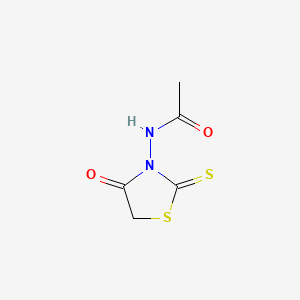
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile: is a chemical compound with the molecular formula C9H3Cl3N3 It is a derivative of benzenetricarbonitrile, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile can be synthesized through various methods. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 1,3,5-trihydroxy-2,4,6-tricyanobenzene.
Reduction: Formation of 1,3,5-triaminobenzene.
Oxidation: Formation of 1,3,5-benzenetricarboxylic acid.
Applications De Recherche Scientifique
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3,5-Benzenetricarbonitrile: The parent compound without chlorine substitutions.
2,4,6-Trifluoro-1,3,5-benzenetricarbonitrile: A similar compound with fluorine substitutions instead of chlorine.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Another chlorinated derivative with nitro groups.
Uniqueness: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various chemical syntheses and applications .
Propriétés
Numéro CAS |
3638-98-0 |
|---|---|
Formule moléculaire |
C9Cl3N3 |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9Cl3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14 |
Clé InChI |
LBLQEGBXQYLSEP-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
Key on ui other cas no. |
3638-98-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)









![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)



